molecular formula C15H16FNO2S B5880699 N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide

N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B5880699
M. Wt: 293.4 g/mol
InChI Key: FZDDEXXAGLGGDE-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro and methyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2-fluoro-5-methylaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluoro and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its potential antimicrobial activity.

Comparison with Similar Compounds

  • N-(2-fluoro-5-methylphenyl)-benzenesulfonamide
  • N-(2-fluoro-5-methylphenyl)-2,4-dimethylbenzenesulfonamide
  • N-(2-fluoro-5-methylphenyl)-3,5-dimethylbenzenesulfonamide

Comparison: N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide is unique due to the specific positioning of the fluoro and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the fluoro group can enhance its stability and lipophilicity, potentially improving its efficacy as a therapeutic agent.

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-10-5-7-13(16)14(8-10)17-20(18,19)15-9-11(2)4-6-12(15)3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDDEXXAGLGGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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